molecular formula C21H30N2O3 B11525400 N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide

Cat. No.: B11525400
M. Wt: 358.5 g/mol
InChI Key: DLRHDVUKYNQEAB-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-N’-[4-(pentyloxy)phenyl]ethanediamide is an organic compound with a complex structure that includes a cyclohexene ring, an ethyl chain, and a pentyloxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-N’-[4-(pentyloxy)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclohexene with ethylamine to form N-(2-cyclohexen-1-yl)ethylamine. This intermediate is then reacted with 4-pentyloxybenzoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-N’-[4-(pentyloxy)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-N’-[4-(pentyloxy)phenyl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research may explore its potential use in drug development, particularly for conditions where its unique chemical properties could be beneficial.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its specific chemical characteristics.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-N’-[4-(pentyloxy)phenyl]ethanediamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways would depend on the specific context of its application, such as its use in therapeutic research or material science.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide: This compound shares a similar cyclohexene and ethyl structure but differs in the substitution on the phenyl ring.

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-N’-[4-(pentyloxy)phenyl]ethanediamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of the pentyloxy group may impart distinct physical and chemical properties, making it suitable for specialized applications in research and industry.

Properties

Molecular Formula

C21H30N2O3

Molecular Weight

358.5 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-pentoxyphenyl)oxamide

InChI

InChI=1S/C21H30N2O3/c1-2-3-7-16-26-19-12-10-18(11-13-19)23-21(25)20(24)22-15-14-17-8-5-4-6-9-17/h8,10-13H,2-7,9,14-16H2,1H3,(H,22,24)(H,23,25)

InChI Key

DLRHDVUKYNQEAB-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CCCCC2

Origin of Product

United States

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